Meta- vs. Para-Substitution: Impact on Lipophilicity and Polarity for Membrane Permeability Optimization
The meta-substituted 3-(1H-pyrazol-4-yl)aniline exhibits a consensus LogP of 1.27, which is significantly different from its para-substituted regioisomer 4-(1H-pyrazol-4-yl)aniline (reported LogP ~2.24) . This difference in lipophilicity directly influences membrane permeability and solubility profiles, making the meta-isomer a preferred choice for optimizing central nervous system (CNS) drug candidates where balanced LogP is critical. The meta-substitution also maintains a consistent TPSA of 54.7 Ų, which is favorable for oral bioavailability according to Lipinski's rules.
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Consensus LogP: 1.27; TPSA: 54.7 Ų |
| Comparator Or Baseline | 4-(1H-pyrazol-4-yl)aniline (CAS 114474-28-1): LogP ~2.24; TPSA: 54.7 Ų |
| Quantified Difference | LogP difference of approximately -0.97 units (less lipophilic) |
| Conditions | Calculated physicochemical properties (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT consensus) |
Why This Matters
Procurement of the meta-isomer is essential for projects requiring optimized CNS penetration or balanced ADME properties, as the para-isomer's higher LogP may lead to poor solubility and increased off-target binding.
